molecular formula C10H13NO4 B6228897 5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1342155-55-8

5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B6228897
CAS No.: 1342155-55-8
M. Wt: 211.2
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Description

5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a carboxylic acid group and a tetrahydropyran (oxan) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-(oxan-4-yl)-1,3-oxazole with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce oxazole alcohols.

Scientific Research Applications

5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-methyl-1,3-oxazole-4-carboxylic acid: Lacks the oxan ring.

    2-(oxan-4-yl)-1,3-oxazole: Lacks the carboxylic acid group.

Uniqueness

5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the oxan ring and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

CAS No.

1342155-55-8

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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